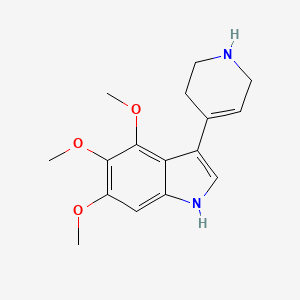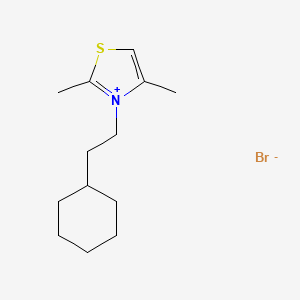
3-(2-Cyclohexylethyl)-2,4-dimethyl-1,3-thiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 32956 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 32956 typically involves the use of human pluripotent stem cells, including embryonic stem cells and induced pluripotent stem cells. These cells are induced to form neural stem cells using specific induction media and reagents. The process involves several steps, including the preparation of media, induction of pluripotent stem cells, and subsequent differentiation into neural stem cells .
Industrial Production Methods: Industrial production of NSC 32956 involves large-scale cell culture techniques. Human neural stem cells are expanded in cell culture using specialized media and reagents. The cells are then characterized and cryopreserved for future use. This method ensures a consistent supply of high-quality neural stem cells for research and therapeutic applications .
化学反応の分析
Types of Reactions: NSC 32956 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving NSC 32956 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and specific solvents to ensure optimal reaction efficiency .
Major Products Formed: The major products formed from the reactions involving NSC 32956 depend on the specific reagents and conditions used. These products are often derivatives of the original compound, with enhanced properties for specific research or therapeutic applications .
科学的研究の応用
NSC 32956 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of neural stem cell differentiation and the effects of various chemical modifications on these processes. In biology, NSC 32956 is used to investigate the role of neural stem cells in neurodegenerative diseases and other neurological disorders .
In medicine, NSC 32956 has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound’s ability to differentiate into various neural cell types makes it a valuable tool for regenerative medicine and cell replacement therapies .
In industry, NSC 32956 is used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of NSC 32956 involves its ability to differentiate into various neural cell types. This process is mediated by specific molecular targets and pathways, including the activation of transcription factors and signaling pathways involved in neural differentiation. The compound’s effects are also influenced by its interactions with other cellular components, such as growth factors and extracellular matrix proteins .
類似化合物との比較
NSC 32956 can be compared with other similar compounds, such as other neural stem cell inducers and differentiators. Some of these similar compounds include NSC 34, NSC 12345, and NSC 67890. While these compounds share some similarities with NSC 32956, they also have unique properties that make them suitable for specific applications .
List of Similar Compounds:- NSC 34
- NSC 12345
- NSC 67890
NSC 32956 stands out due to its high efficiency in inducing neural stem cell differentiation and its potential therapeutic applications in neurodegenerative diseases. Its unique properties make it a valuable tool for scientific research and pharmaceutical development.
特性
CAS番号 |
6273-13-8 |
|---|---|
分子式 |
C13H22BrNS |
分子量 |
304.29 g/mol |
IUPAC名 |
3-(2-cyclohexylethyl)-2,4-dimethyl-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C13H22NS.BrH/c1-11-10-15-12(2)14(11)9-8-13-6-4-3-5-7-13;/h10,13H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
RSRGJQUKKUTFNJ-UHFFFAOYSA-M |
正規SMILES |
CC1=CSC(=[N+]1CCC2CCCCC2)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


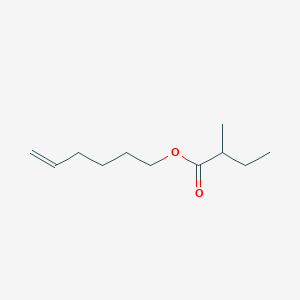
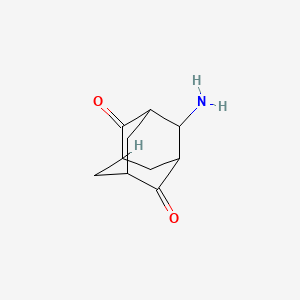
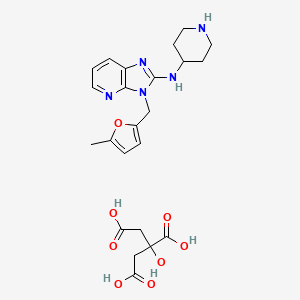


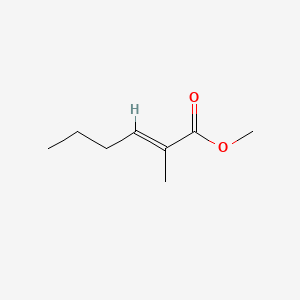

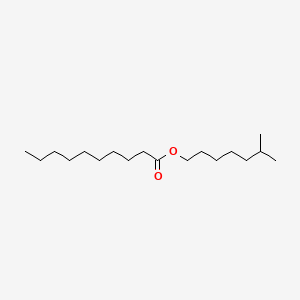


![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)

